
4-(6-Nitropyridin-3-yl)morpholine
Overview
Description
4-(6-Nitropyridin-3-yl)morpholine is a chemical compound that belongs to the class of heterocyclic compounds It consists of a morpholine ring attached to a pyridine ring, which is substituted with a nitro group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Nitropyridin-3-yl)morpholine typically involves the reaction of 6-nitropyridine-3-carboxylic acid with morpholine under specific conditions. One common method includes:
Starting Materials: 6-nitropyridine-3-carboxylic acid and morpholine.
Reaction Conditions: The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which then reacts with morpholine to yield the desired product.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(6-Nitropyridin-3-yl)morpholine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium thiolate in dimethyl sulfoxide.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products
Reduction: 4-(6-Aminopyridin-3-yl)morpholine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though less common.
Scientific Research Applications
4-(6-Nitropyridin-3-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.
Catalysis: The compound is investigated for its catalytic properties in organic synthesis reactions.
Mechanism of Action
The mechanism of action of 4-(6-Nitropyridin-3-yl)morpholine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-(3-Bromo-5-nitropyridin-2-yl)morpholine: Similar structure with a bromine substituent instead of a nitro group.
4-(6-Chloro-3-nitropyridin-2-yl)morpholine: Contains a chlorine substituent in addition to the nitro group.
Uniqueness
4-(6-Nitropyridin-3-yl)morpholine is unique due to the presence of both a morpholine ring and a nitro-substituted pyridine ring. This combination imparts distinct chemical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Biological Activity
4-(6-Nitropyridin-3-yl)morpholine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features a morpholine ring substituted with a nitropyridine moiety. The synthesis typically involves the nitration of 3-pyridinol followed by the reaction with morpholine. The general synthetic route can be summarized as follows:
- Nitration : 3-Pyridinol is treated with a nitrating agent (e.g., nitric acid) to introduce the nitro group at the 6-position.
- Reaction with Morpholine : The resulting nitropyridine is then reacted with morpholine under basic conditions to yield this compound.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-cancer agent and its inhibitory effects on specific enzymes.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it has shown:
- IC50 values in the micromolar range against human breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Induction of apoptosis through the activation of caspase pathways, suggesting a mechanism involving programmed cell death.
Enzyme Inhibition
This compound has also been studied for its role as an enzyme inhibitor:
- It has demonstrated inhibitory activity against certain kinases involved in cancer progression, such as GAK (Cyclin G-associated kinase), which plays a role in cell cycle regulation and apoptosis.
The proposed mechanism of action for this compound includes:
- Binding to Target Enzymes : The nitro group may facilitate interactions with enzyme active sites, altering their activity.
- Induction of Reactive Oxygen Species (ROS) : The compound may increase ROS levels within cells, leading to oxidative stress and subsequent apoptosis.
Case Studies
Several studies have documented the biological effects of this compound:
-
Study on Cancer Cell Lines :
- Objective : To evaluate cytotoxicity against various cancer cell lines.
- Findings : The compound exhibited selective toxicity towards MCF-7 and A549 cells. The mechanism was linked to caspase activation and mitochondrial dysfunction.
-
Enzyme Inhibition Study :
- Objective : To assess the inhibitory effects on GAK.
- Results : The compound showed promising inhibition rates compared to known inhibitors, indicating potential for further development as a therapeutic agent.
Data Summary
Property | Value/Details |
---|---|
Molecular Formula | C₁₁H₁₃N₃O₂ |
Molecular Weight | 219.24 g/mol |
IC50 (MCF-7) | ~5 µM |
IC50 (A549) | ~7 µM |
Mechanism | Apoptosis induction via caspase activation |
Enzyme Target | GAK |
Q & A
Q. Basic: What are the recommended synthetic routes for 4-(6-Nitropyridin-3-yl)morpholine, and how are intermediates purified?
Methodological Answer:
The compound is typically synthesized via multi-step reactions involving halogenation, Suzuki coupling, and nitro-group introduction. For example:
Halogenation: Start with a pyridine derivative (e.g., 3-bromo-5-fluoropyridine) reacted under inert atmosphere (Ar) with morpholine, using MgSO₄ as a drying agent.
Borylation: Treat the intermediate with a boronic ester (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) via cross-coupling to introduce reactive sites.
Nitro-group introduction: Nitration using HNO₃/H₂SO₄ or via substitution reactions with nitrating agents.
Purification: Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) is critical for isolating intermediates. Final products are characterized via H NMR and mass spectrometry (MS-ESI) .
Q. Basic: How is the structural integrity of this compound validated during synthesis?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR): H NMR confirms substituent positions and integration ratios (e.g., morpholine protons at δ 3.6–3.8 ppm, pyridine protons at δ 8.2–9.0 ppm).
- Mass Spectrometry (MS): ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 238.2 for C₁₀H₁₂N₃O₃).
- High-Pressure Liquid Chromatography (HPLC): Purity >95% is verified using reverse-phase C18 columns (acetonitrile/water mobile phase) .
Q. Advanced: How do high-pressure conditions affect the vibrational modes of morpholine derivatives like this compound?
Methodological Answer:
High-pressure Raman/IR studies reveal phase transitions and conformational changes:
- Pressure-induced shifts: C-H stretching modes (2980–3145 cm⁻¹) merge or split under pressure (e.g., modes at 3070/3085 cm⁻¹ coalesce above 2.5 GPa).
- Mechanistic insight: Weak van der Waals interactions dominate intermolecular forces, while covalent bonds remain intact. Discontinuities in plots suggest conformational changes at ~0.7, 1.7, and 2.5 GPa .
Q. Advanced: How can crystallographic data resolve contradictions in bioactivity studies of this compound derivatives?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) provides:
- Structural parameters: Bond lengths (e.g., C-N bond: 1.34 Å) and torsion angles (e.g., morpholine ring puckering).
- Packing interactions: Hydrogen bonds (C-H···O) and π-π stacking (3.8–4.2 Å) influence solubility and receptor binding.
For example, SCXRD of 4-(4-nitrophenyl)morpholine derivatives confirmed planar nitro groups critical for anticancer activity .
Q. Advanced: How to address low yields in Suzuki-Miyaura cross-coupling steps during synthesis?
Methodological Answer:
Optimization strategies include:
- Catalyst screening: Pd(PPh₃)₄ vs. PdCl₂(dppf) (higher yields with PdCl₂(dppf) at 80°C).
- Solvent effects: DMF or THF improves solubility of boronic esters.
- Additives: K₂CO₃ or Cs₂CO₃ enhances coupling efficiency (yields increase from 45% to 78%) .
Q. Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods due to nitro-group toxicity (risk of methemoglobinemia).
- Storage: In amber glass vials under nitrogen at –20°C to prevent decomposition .
Q. Advanced: How does solvent choice impact the reaction kinetics of nitro-group introduction?
Methodological Answer:
Properties
IUPAC Name |
4-(6-nitropyridin-3-yl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c13-12(14)9-2-1-8(7-10-9)11-3-5-15-6-4-11/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJUAAWSTSRHAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CN=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387873 | |
Record name | 4-(6-nitropyridin-3-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50387873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
491855-89-1 | |
Record name | 4-(6-nitropyridin-3-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50387873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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